molecular formula C12H15Cl2N3O2 B13539838 methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride

methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride

Cat. No.: B13539838
M. Wt: 304.17 g/mol
InChI Key: LVYKXTFRIFLNNI-UHFFFAOYSA-N
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Description

Methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride is a pyrazole-based organic compound with a molecular structure featuring a carboxylate ester group at the 3-position of the pyrazole ring and a 2-(aminomethyl)phenyl substituent at the 5-position. The dihydrochloride salt enhances its solubility in aqueous media, particularly under acidic conditions. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole derivatives, which often exhibit biological activity targeting enzymes or receptors .

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C12H13N3O2.2ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;;/h2-6H,7,13H2,1H3,(H,14,15);2*1H

InChI Key

LVYKXTFRIFLNNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained by methylation of the carboxylate group and subsequent conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
Methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride C₁₂H₁₄Cl₂N₃O₂ 316.17 2-(aminomethyl)phenyl, carboxylate ester Soluble in water (pH ≤ 4)
Berotralstat dihydrochloride (Reference: ) C₃₀H₂₆F₄N₆O·2HCl 635.49 Trifluoromethyl, cyanophenyl, cyclopropylmethyl Soluble in water (pH ≤ 4)
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate (Reference: ) C₁₂H₁₁BrN₂O₂ 307.14 2-bromophenyl, carboxylate ester Limited aqueous solubility
2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole hydrochloride (Reference: ) C₁₅H₁₄BrClN₂ 341.64 Bromo, benzyl, isoindole core Soluble in polar organic solvents

Key Observations:

Core Structure Variations: The target compound shares a pyrazole-carboxylate backbone with methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate but differs in the substituent at the 5-position (aminomethylphenyl vs. bromophenyl). In contrast, Berotralstat dihydrochloride () features a more complex pyrazole-carboxamide scaffold with fluorophenyl and cyclopropylmethyl groups, contributing to its higher molecular weight and plasma kallikrein inhibitory activity .

Solubility and Salt Forms :

  • The dihydrochloride salt of the target compound improves water solubility under acidic conditions, similar to Berotralstat dihydrochloride. This property is critical for oral bioavailability in drug candidates .
  • Neutral pyrazole derivatives (e.g., methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate) exhibit poor aqueous solubility, limiting their utility in biological applications without further derivatization .

Functional Group Impact: The aminomethylphenyl group in the target compound introduces a primary amine, which can participate in covalent interactions (e.g., Schiff base formation) or serve as a site for further functionalization. This contrasts with the inert bromine atom in the bromophenyl analog . Berotralstat’s trifluoromethyl and cyano groups enhance metabolic stability and target affinity, highlighting the trade-off between structural complexity and pharmacological optimization .

Biological Activity

Methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride (CAS: 1204580-90-4) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article outlines the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C12H14ClN3O2
  • Molar Mass : 267.71146 g/mol
  • Storage Conditions : Store in a sealed container at room temperature, protected from moisture.
  • Sensitivity : Classified as an irritant .

Pyrazole derivatives, including this compound, exhibit a variety of mechanisms that contribute to their biological activities:

  • Anticancer Activity : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review reported that certain pyrazole compounds demonstrated satisfactory cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
Methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylateMCF73.79
-SF-26812.50
-NCI-H46042.30

These values indicate that this compound exhibits potent activity against breast cancer (MCF7), glioblastoma (SF-268), and lung cancer (NCI-H460) cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In various animal models, it demonstrated the ability to reduce edema and inhibit the release of inflammatory mediators, suggesting its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, pyrazole derivatives have shown antimicrobial activity against various pathogens. For example, studies have indicated that related compounds exhibit significant inhibition against bacterial strains such as E. coli and fungi like Aspergillus niger at concentrations as low as 40 µg/mL .

Case Studies

  • Cancer Treatment : A specific study focused on the effects of this compound on MCF7 cells revealed that treatment led to increased apoptosis rates and reduced cell viability compared to untreated controls.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a statistically significant reduction in paw swelling compared to the control group.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride in laboratory settings?

  • Methodological Answer : Based on safety protocols for structurally analogous pyrazole derivatives, researchers must:

  • Use PPE (nitrile gloves, lab coats, and goggles) to prevent skin/eye contact.
  • Ensure fume hood ventilation during synthesis or handling to mitigate inhalation risks.
  • Implement spill management with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services.
  • Store the compound in airtight containers at 2–8°C to prevent hydrolysis of the dihydrochloride salt .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column; ≥98% purity is achievable with gradient elution (acetonitrile/water + 0.1% TFA).
  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for the aminomethylphenyl moiety (δ 7.2–7.5 ppm aromatic protons) and pyrazole ring (δ 6.8–7.0 ppm).
  • LC-MS/MS : Confirm molecular ion [M+H]⁺ (calculated m/z ~323.1) and fragmentation patterns.
  • FT-IR : Validate carboxylate (C=O stretch at ~1700 cm⁻¹) and ammonium (N–H bend at ~1600 cm⁻¹) functionalities .

Q. What synthetic routes are reported for analogous pyrazole-carboxylate derivatives?

  • Methodological Answer :

  • Step 1 : Condensation of 2-(aminomethyl)benzaldehyde with hydrazine hydrate to form the pyrazole core.
  • Step 2 : Esterification using methyl chloroformate in THF at 0°C, followed by HCl gas bubbling to precipitate the dihydrochloride salt.
  • Yield Optimization : Maintain stoichiometric ratios (1:1.2 aldehyde/hydrazine) and use Pd/C catalysis for regioselective cyclization (70–75% yield) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electrophilic substitution at the pyrazole C-5 position.
  • Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol.
  • Reactivity Prediction : Apply NEB methods to simulate transition states for carboxylate group modifications (e.g., amidation), reducing experimental trial-and-error .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole-based compounds?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) that may confound bioactivity.
  • Meta-Analysis : Aggregate dose-response curves from multiple studies to distinguish compound-specific effects from experimental variability .

Q. What strategies improve the scalability of this compound’s synthesis for preclinical studies?

  • Methodological Answer :

  • Process Intensification :
  • Use continuous-flow reactors to enhance mixing and reduce reaction time (2 hours vs. 12 hours batch).
  • Implement in-line FTIR monitoring for real-time quality control.
  • Purification : Optimize recrystallization using ethanol/water (3:1 v/v) to achieve >99% purity.
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to improve sustainability .

Data Contradiction and Experimental Design

Q. How can researchers address discrepancies in solubility data for this compound across solvents?

  • Methodological Answer :

  • Controlled Studies : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C using UV-Vis spectrophotometry (λ = 280 nm).
  • Statistical Analysis : Apply ANOVA to identify outliers; discrepancies >20% may indicate polymorphic forms.
  • Temperature Gradients : Test solubility at 4°C, 25°C, and 37°C to assess thermodynamic stability .

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